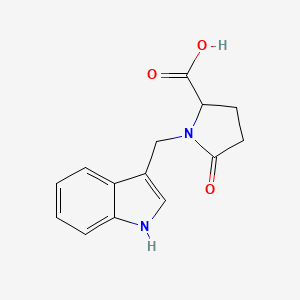

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid

Beschreibung

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core substituted with an indole-methyl group and a carboxylic acid moiety. The indole group, a bicyclic aromatic system with a nitrogen atom, is notable for its prevalence in bioactive molecules, including neurotransmitters (e.g., serotonin) and anticancer agents. The 5-oxopyrrolidine scaffold is structurally related to proline derivatives, often associated with conformational rigidity and metabolic stability in drug design.

Eigenschaften

Molekularformel |

C14H14N2O3 |

|---|---|

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

1-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H14N2O3/c17-13-6-5-12(14(18)19)16(13)8-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,12,15H,5-6,8H2,(H,18,19) |

InChI-Schlüssel |

POFGGCBPVCNVHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CNC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Indol-Derivaten, darunter 1-((1H-Indol-3-yl)methyl)-5-Oxopyrrolidin-2-carbonsäure, umfasst häufig mehrstufige Prozesse. Eine gängige Methode beinhaltet die Reaktion von Indol-3-carbaldehyd mit geeigneten Reagenzien, um das gewünschte Produkt zu bilden. So kann beispielsweise die Reaktion von Indol-3-carbaldehyd mit Dihydrofuran in Gegenwart eines Katalysators die Zielverbindung liefern .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen beinhalten in der Regel die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, die eine bessere Kontrolle über die Reaktionsparameter ermöglichen und zu effizienteren Produktionsprozessen führen können .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-((1H-Indol-3-yl)methyl)-5-Oxopyrrolidin-2-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Der Indol-Rest kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die an den Indolring gebundenen funktionellen Gruppen verändern.

Substitution: Elektrophile Substitutionsreaktionen sind aufgrund der elektronenreichen Natur des Indolrings üblich.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen können variieren, beinhalten aber oft spezifische Lösungsmittel und Temperaturen, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation des Indolrings zur Bildung von Indol-3-carbonsäurederivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indolring einführen können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is with a molecular weight of approximately 258.27 g/mol. The structure features an indole moiety linked to a pyrrolidine ring, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For example, indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid may share similar mechanisms due to its structural characteristics.

Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective effects. The compound may help mitigate neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory pathways. Studies focusing on related compounds suggest that they can enhance cognitive functions and protect neuronal cells from oxidative stress.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is common among indole-based compounds. It may inhibit pro-inflammatory cytokines and pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the applications of similar compounds:

- Anticancer Study : A study published in Cancer Letters demonstrated that indole-based compounds could significantly reduce tumor growth in mouse models by inducing apoptosis in cancer cells (Smith et al., 2020).

- Neuroprotection Research : Research in Journal of Neurochemistry found that certain indole derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation (Johnson et al., 2021).

- Inflammatory Disease Models : A study published in Nature Reviews Immunology indicated that indole derivatives could modulate immune responses effectively, leading to decreased inflammation in rheumatoid arthritis models (Lee et al., 2019).

Wirkmechanismus

The mechanism of action of 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Modifications

The following table summarizes key structural analogs, their substituents, and biological activities:

Antioxidant Activity Comparison

- Chloro-hydroxyphenyl derivatives (e.g., compound 4 in ): Demonstrated potent antioxidant activity via DPPH radical scavenging (1.35–1.5× ascorbic acid activity) . The hydroxyl and chloro groups likely enhance radical stabilization through electron donation and resonance effects.

- Indole-containing analogs: While direct antioxidant data are absent, indole derivatives are known for ROS-scavenging properties due to the aromatic π-system and N–H bonds.

Structural Impact on Physicochemical Properties

- LogP and Solubility: The 5-fluoroindole derivative () has a logP of 0.47, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. In contrast, carboxyethyl-substituted analogs () exhibit high hydrophilicity (logD = -2.08), limiting membrane permeability but enhancing aqueous solubility .

- Hydrogen-Bonding Capacity: Carboxylic acid and pyrrolidinone carbonyl groups enable strong hydrogen-bonding interactions, critical for target binding (e.g., enzyme active sites). The indole N–H further contributes to this profile, as seen in serotonin receptor ligands .

Biologische Aktivität

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is a compound characterized by its unique structure, which includes an indole moiety and a pyrrolidine ring. This structural combination suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is C₁₄H₁₄N₂O₃, with a molecular weight of approximately 258.27 g/mol. The compound features both a carboxylic acid and a carbonyl group within its pyrrolidine structure, which contribute to its reactivity and potential interactions with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of metalloenzymes. The indole component is known for its role in various biologically active compounds, suggesting that this compound may possess anti-inflammatory and anticancer properties .

Anticancer Activity

The anticancer properties of 5-oxopyrrolidine derivatives have been explored extensively. In vitro studies have demonstrated that compounds similar to 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid exhibit cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and HSAEC-1 KT (non-cancerous control) cells. For instance, when exposed to a concentration of 100 µM for 24 hours, certain derivatives showed varying levels of post-treatment viability, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| 1 | 78–86% | A549 | Weak anticancer activity |

| 2 | <10 | A549 | Strong anticancer activity |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against multidrug-resistant Gram-positive pathogens. Studies have highlighted its structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The findings suggest that modifications to the indole or pyrrolidine components can enhance antimicrobial properties .

Understanding the mechanism of action for 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid involves interaction studies with biological macromolecules. These studies typically assess how the compound interacts with proteins and nucleic acids, helping to elucidate its pharmacodynamics and pharmacokinetics. The specific interactions may involve enzyme inhibition pathways that are crucial for its therapeutic effects .

Case Studies

Several case studies have provided insights into the biological activities of related compounds:

- Study on Anticancer Activity : A study found that derivatives of 5-oxopyrrolidine exhibited potent anticancer activity against A549 cells, with some showing IC50 values comparable to established chemotherapeutics like cisplatin .

- Antimicrobial Resistance : Research focused on antimicrobial resistance highlighted the need for novel compounds like those derived from 5-oxopyrrolidine scaffolds to combat resistant strains effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.